molecular formula C14H12ClN5O3 B12804541 6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one CAS No. 133627-28-8

6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No.: B12804541
CAS No.: 133627-28-8
M. Wt: 333.73 g/mol
InChI Key: IFKPUHANIFRUNP-UHFFFAOYSA-N
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Description

6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one typically involves multistep reactions. The process may include nitration, halogenation, and cyclization reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share similar heterocyclic structures and biological activities.

    Quinoline Derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimidine Derivatives: Widely studied for their role in DNA synthesis and repair.

Uniqueness

6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

133627-28-8

Molecular Formula

C14H12ClN5O3

Molecular Weight

333.73 g/mol

IUPAC Name

6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C14H12ClN5O3/c1-3-19-11-8(5-4-6-16-11)14(21)18(2)10-7-9(15)12(20(22)23)17-13(10)19/h4-7H,3H2,1-2H3

InChI Key

IFKPUHANIFRUNP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)N(C3=CC(=C(N=C31)[N+](=O)[O-])Cl)C

Origin of Product

United States

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